

Intramolecular cyclization mechanism of maleimide linkers

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An In-depth Technical Guide on the Stability of Maleimide-Thiol Adducts

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Maleimide-based linkers are fundamental tools in bioconjugation, pivotal to the construction of advanced therapeutics such as Antibody-Drug Conjugates (ADCs). The reaction of a maleimide with a thiol group from a cysteine residue provides a rapid and specific method for covalent modification. However, the resulting thiosuccinimide linkage is susceptible to degradation via a retro-Michael reaction, leading to premature payload release and potential off-target toxicity.[1] [2] This guide provides a detailed examination of the mechanisms governing the stability of this linkage, with a primary focus on the stabilizing intramolecular hydrolysis of the succinimide ring. We will explore the competing reaction pathways, factors influencing reaction kinetics, quantitative data from key studies, and detailed experimental protocols for assessing conjugate stability.

The Core Mechanism: Competing Fates of the Maleimide-Thiol Adduct

The conjugation of a thiol to a maleimide proceeds via a Michael addition, forming a thiosuccinimide thioether bond.[3] This reaction is highly efficient and chemoselective for thiols



at a physiological pH range of 6.5-7.5.[4][5] However, the stability of the resulting adduct is not absolute and is governed by a series of competing equilibrium and irreversible reactions.

The primary pathways that dictate the fate of the thiosuccinimide conjugate are:

- Retro-Michael Reaction: The reversible cleavage of the thioether bond, which regenerates the original thiol and maleimide. This is a major pathway for in-vivo instability and drug deconjugation.[1][2]
- Thiol Exchange: In the presence of endogenous thiols like glutathione or albumin, the regenerated maleimide from the retro-Michael reaction can be intercepted, leading to the transfer of the payload to other biomolecules.[6][7]
- Succinimide Ring Hydrolysis: An irreversible intramolecular reaction where the succinimide ring is hydrolyzed to form a stable succinamic acid thioether.[1][8] This ring-opened product is resistant to the retro-Michael reaction, effectively locking the conjugate and ensuring its stability.[6][9]

Figure 1. Competing Fates of the Thiosuccinimide Adduct.

Factors Influencing Succinimide Ring Hydrolysis and Stability

The rate of the stabilizing hydrolysis reaction is a critical parameter in the design of stable bioconjugates. Several factors can be modulated to accelerate this process and drive the equilibrium towards the stable, ring-opened form.

- N-Substituents on the Maleimide: This is one of the most significant factors. Electron-withdrawing groups (EWGs) on the nitrogen atom of the maleimide significantly accelerate the rate of hydrolysis.[9] A linear correlation has been observed between the electron-withdrawing power of these groups (as measured by Taft σ* polar substituent constants) and the hydrolysis rates.[10] N-aryl maleimides, for instance, hydrolyze much faster than traditional N-alkyl maleimides.[10][11]
- pH: The hydrolysis of the maleimide ring is susceptible to changes in pH, with the rate increasing at higher pH values.[4] Forcing hydrolysis by incubating the conjugate at an



elevated pH (e.g., pH 9) is a common strategy, though it carries the risk of other modifications to the protein backbone, such as deamidation.[12]

- Local Chemical Environment: The microenvironment surrounding the linkage can influence stability. The presence of proximal basic or positively charged amino acid residues on a protein can promote and accelerate thiosuccinimide ring hydrolysis.[10]
- Temperature: Elevated temperatures can be used to promote the ring-opening reaction during the manufacturing and formulation process of ADCs.[13]
- Thiol pKa: The stability of the initial thiosuccinimide adduct is also influenced by the pKa of the conjugating thiol. Adducts formed from thiols with a higher pKa tend to be more stable and exhibit a slower rate of deconjugation.[2][14]

Quantitative Data on Hydrolysis and Stability

The choice of maleimide linker has a quantifiable impact on the stability and hydrolysis kinetics of the resulting conjugate. The following tables summarize key data from the literature.

Table 1: Hydrolysis Half-Life of Thiosuccinimide Adducts with Different N-Substituents

Maleimide Linker Type	N-Substituent	Hydrolysis Half-life (t½)	Conditions	Reference
Maleimidocapr oyl	Alkyl	No hydrolysis observed at 24h	рН 8, 37°С	[10]
"Self- hydrolysing"	N-aminoethyl	2.0 - 2.6 hours	рН 8, 37°С	[10]
N-phenyl maleimide	Phenyl (Aryl)	~55 minutes	Physiological pH	[10]

| N-(p-fluorophenyl) maleimide | Fluoro-substituted Phenyl | ~28 minutes | Physiological pH | [10] |

Table 2: Impact of Thiol and N-Substituent on Thiol Exchange with Glutathione



Conjugate (Thiol + Maleimide)	Thiol pKa	Half-life of Conversion (h)	Extent of Conversion (%)	Reference
MPA + N-ethyl maleimide (NEM)	6.6	18	12.3	[14]
MPA + N-phenyl maleimide (NPM)	6.6	3.1	89.5	[14]
MPA + N- aminoethyl maleimide (NAEM)	6.6	3.6	Favors ring- opening	[14]
NAC + N-ethyl maleimide (NEM)	9.5	258	0.8	[14]
NAC + N-phenyl maleimide (NPM)	9.5	11.2	90.7	[14]

(MPA = 4-mercaptophenylacetic acid; NAC = N-acetyl-L-cysteine)

Alternative Stabilization Mechanism: Intramolecular Transcyclization

An alternative and highly effective strategy for stabilization occurs when the maleimide is conjugated to an N-terminal cysteine residue. The initial thiosuccinimide adduct can undergo a time-dependent intramolecular rearrangement, or transcyclization, to form a highly stable seven-membered thiazine ring.[7][15][16] This reaction is essentially irreversible and creates a conjugate that is significantly more resistant to thiol exchange than the standard succinimidyl thioether linker.[16]

Figure 2. Intramolecular Transcyclization of an N-terminal Cysteine Conjugate.

Experimental Protocols



Assessing the stability and hydrolysis kinetics of maleimide conjugates is crucial for the development of robust biotherapeutics. The following are generalized protocols for key analyses.

General Protocol for Cysteine-Maleimide Conjugation

This protocol describes the basic steps for conjugating a maleimide-functionalized molecule to a cysteine-containing protein, such as an antibody.[17]

- Protein Reduction (if necessary): If conjugating to an antibody's interchain disulfides, they
 must first be partially reduced. Dissolve the antibody in a suitable buffer (e.g., phosphate
 buffer). Add a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine
 (TCEP) and incubate to expose the free cysteine thiols.
- Removal of Reducing Agent: The reducing agent must be removed prior to adding the maleimide linker to prevent it from reacting. This is typically achieved using a desalting column or size-exclusion chromatography (SEC).
- Conjugation Reaction: Dissolve the maleimide-linker payload in a compatible solvent (e.g., DMSO). Add the maleimide solution to the reduced, purified protein solution, typically at a slight molar excess of the linker. Allow the reaction to proceed at room temperature or 4°C for 1-4 hours. The reaction should be performed in a buffer between pH 6.5 and 7.5.[4]
- Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as N-acetyl-L-cysteine, to prevent unwanted side reactions.
- Purification: Purify the resulting bioconjugate from excess linker-payload and quenching agent using methods like SEC, dialysis, or tangential flow filtration.
- Characterization: Characterize the final conjugate to determine properties such as the drugto-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

Protocol for Assessing Conjugate Stability (Thiol Exchange Assay)



This assay measures the propensity of a conjugate to undergo retro-Michael reaction and thiol exchange.[10][14]

- Sample Preparation: Prepare the purified maleimide-thiol conjugate at a known concentration in a relevant buffer (e.g., PBS, pH 7.4).
- Incubation: Add a significant excess of a competing thiol, such as glutathione (GSH), to the
 conjugate solution to simulate physiological conditions. A control sample without the
 competing thiol should also be prepared.
- Time-Course Analysis: Incubate the samples at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.
- Analysis: Immediately analyze the aliquots by reverse-phase HPLC or LC-MS.
- Data Interpretation: Monitor the decrease in the peak corresponding to the intact conjugate
 and the appearance of peaks corresponding to the deconjugated protein and the thiolexchange product (e.g., GSH-linker). The rate of degradation and the half-life of the
 conjugate can be calculated from the time-course data.

Protocol for Monitoring Succinimide Ring Hydrolysis

This assay quantifies the rate of the stabilizing ring-opening reaction.[11][13]

- Sample Preparation: Prepare the purified conjugate in a buffer of choice (e.g., PBS, pH 7.4, or a higher pH buffer like borate buffer at pH 8.5 to accelerate the reaction).
- Incubation: Incubate the sample at a controlled temperature (e.g., 37°C).
- Time-Course Analysis: At various time points, take an aliquot of the sample.
- Analysis: Analyze the samples using LC-MS. The hydrolysis of the succinimide ring results in the addition of one water molecule (18 Da). Deconvolute the mass spectra of the protein (e.g., the light chain of an antibody) to resolve the peaks corresponding to the unhydrolyzed (ring-closed) and hydrolyzed (ring-opened) forms.
- Data Interpretation: Quantify the relative abundance of the ring-closed and ring-opened species at each time point to determine the kinetics of hydrolysis.



Figure 3. General Experimental Workflow for Stability and Hydrolysis Analysis.

Conclusion

The stability of the maleimide-thiol linkage is a critical design parameter in the development of bioconjugates. While the initial thiosuccinimide adduct is prone to a stability-limiting retro-Michael reaction, this vulnerability can be overcome by promoting the irreversible intramolecular hydrolysis of the succinimide ring. Researchers can accelerate this stabilizing reaction by designing linkers with electron-withdrawing N-substituents or by carefully controlling reaction conditions such as pH and temperature. Furthermore, alternative strategies like the transcyclization of N-terminal cysteine conjugates offer a pathway to even greater stability. A thorough understanding and quantitative characterization of these competing mechanisms are essential for creating safe, stable, and effective targeted therapies.

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